(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound featuring a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of the piperidine derivative. This can be achieved by reacting thiophene-2-carboxylic acid with piperidine under acidic conditions to form the corresponding amide.
Introduction of the Methoxyphenyl Group: The next step involves the introduction of the 5-chloro-2-methoxyphenyl group. This can be done through a Friedel-Crafts acylation reaction, where 5-chloro-2-methoxybenzoyl chloride reacts with the piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Coupling: The final step is the coupling of the intermediate products to form the target compound. This can be achieved through a nucleophilic substitution reaction, where the piperidine derivative reacts with the 5-chloro-2-methoxyphenyl derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system due to its piperidine moiety.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and heterocyclic components.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene and phenyl groups can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-2-methoxyphenyl)(4-phenylpiperidin-1-yl)methanone: Similar structure but with a phenyl group instead of a thiophene ring.
(5-Chloro-2-methoxyphenyl)(4-(pyridin-2-yl)piperidin-1-yl)methanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridine analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-15-5-4-13(18)11-14(15)17(20)19-8-6-12(7-9-19)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZDLEHULSGIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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